molecular formula C19H22FN3O2S B2595344 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1105233-33-7

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2595344
CAS No.: 1105233-33-7
M. Wt: 375.46
InChI Key: MKOQCIHJGBKGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a cyclopropylthiazole-methyl group and a 2-fluorophenoxy-ethanone moiety. The cyclopropylthiazole group may enhance metabolic stability compared to bulkier aromatic systems, while the 2-fluorophenoxy moiety could influence target binding via electronic effects .

Properties

IUPAC Name

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c20-15-3-1-2-4-17(15)25-12-19(24)23-9-7-22(8-10-23)11-18-21-16(13-26-18)14-5-6-14/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOQCIHJGBKGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound notable for its complex structure, which integrates a piperazine ring, a thiazole moiety, and a fluorophenoxy group. These structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C19H21N3O2SC_{19}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 373.51 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.

Structural Feature Description
Piperazine Ring Known for its diverse biological activities, often acting as a scaffold in drug design.
Thiazole Moiety Associated with various pharmacological properties including antimicrobial and anticancer activities.
Fluorophenoxy Group Enhances lipophilicity and may improve receptor binding affinity.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies on related compounds have shown promising results against various cancer cell lines. The compound's mechanism may involve the inhibition of specific kinases or receptors involved in tumor proliferation.

  • In Vitro Studies : Preliminary assays suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • IC50 Values : While specific IC50 values for this compound are not well-documented, analogs have demonstrated IC50 values in the low micromolar range against various cancer types, suggesting a similar potency.

The biological activity is likely mediated through:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
  • Enzyme Inhibition : Similar compounds have shown to inhibit kinases associated with cancer progression, indicating a potential pathway for this compound as well.

Case Studies

  • Study on Related Thiazole Derivatives : A study published in Journal of Medicinal Chemistry evaluated thiazole derivatives and found that modifications at the piperazine position significantly affected their antitumor activity. This suggests that structural variations in this compound could enhance its efficacy.
  • Pharmacokinetics and Toxicology : Research into the pharmacokinetics of similar compounds indicates favorable absorption and distribution profiles, although toxicity assessments remain crucial for clinical applications.

Synthesis and Optimization

The synthesis of this compound typically involves:

  • Multi-step organic reactions including nucleophilic substitutions.
  • Optimization of reaction conditions to enhance yield and purity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s piperazine-ethanone scaffold is shared with several analogs in the evidence. Key variations include:

  • Substituents on Piperazine : Cyclopropylthiazole (target compound) vs. sulfonylphenyl (e.g., 7e–7k in ), benzothiazole (e.g., 5i–5l in ), or trifluoromethylphenyl (e.g., MK47 in ).
  • Ethanone Modifications: 2-Fluorophenoxy (target) vs. thiophenyl (MK47) or tetrazolyl ().

Table 1: Physicochemical Comparison

Compound ID/Name Molecular Weight Substituents (Piperazine/Ethanone) Melting Point (°C) Reference
Target Compound ~437.5* Cyclopropylthiazole / 2-Fluorophenoxy N/A Hypothetical
5i () 593.17 Benzothiazole / Triazole-diphenyl N/A
7f () ~450.4* Trifluoromethylphenyl / Tetrazolyl 165–167
MK47 () ~392.3* Trifluoromethylphenyl / Thiophenyl N/A
Compound ~422.4* 2-Fluorobenzoyl / Hydroxyphenyl N/A

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.